molecular formula C7H3Cl2FO2 B13224066 2-Chloro-4-fluorophenyl chloroformate

2-Chloro-4-fluorophenyl chloroformate

Cat. No.: B13224066
M. Wt: 209.00 g/mol
InChI Key: HQGBBRWXLLPQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3Cl2FO2. It is a derivative of chloroformic acid and is used as a reagent in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluorophenyl chloroformate can be synthesized through the reaction of 2-chloro-4-fluorophenol with phosgene (COCl2). The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H3ClFOH+COCl2C7H3Cl2FO2+HCl\text{C6H3ClFOH} + \text{COCl2} \rightarrow \text{C7H3Cl2FO2} + \text{HCl} C6H3ClFOH+COCl2→C7H3Cl2FO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Formation of Mixed Anhydrides: Reaction with carboxylic acids.

Common Reagents and Conditions

    Amines: Used in the formation of carbamates.

    Alcohols: Used in esterification reactions.

    Carboxylic Acids: Used in the formation of mixed anhydrides.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

2-Chloro-4-fluorophenyl chloroformate is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of intermediates and derivatives.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorophenyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing it to react with nucleophilic species such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl Chloroformate: A simpler ester of chloroformic acid.

    Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group.

    Fluorenylmethyloxycarbonyl Chloride: Used to introduce the FMOC protecting group.

Uniqueness

2-Chloro-4-fluorophenyl chloroformate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This dual substitution can provide distinct properties compared to other chloroformates.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl) carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-5-3-4(10)1-2-6(5)12-7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGBBRWXLLPQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.